Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester

描述

IUPAC Nomenclature Conventions for Cyclic Phosphorus Esters

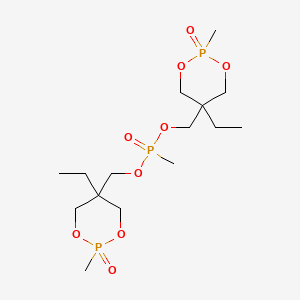

The IUPAC nomenclature for cyclic phosphorus esters follows hierarchical rules that prioritize ring size, substituent positions, and oxidation states. For the target compound, the parent structure is a 1,3,2-dioxaphosphorinan ring—a six-membered heterocycle containing two oxygen atoms and one phosphorus atom in the 1,2,3 positions. The numbering begins at the phosphorus atom (position 1), followed by oxygen atoms at positions 2 and 3, and carbon atoms completing the ring.

Key substituents include:

- Methyl group at position 2 on the phosphorus atom.

- Ethyl groups at position 5 on the ring carbons.

- Bis(methyl) ester groups attached via methylene bridges to the 5-ethyl substituents.

The full systematic name, phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester , reflects these features. The prefix "bis" denotes two identical ester groups, while "oxido" specifies the oxidation state of phosphorus (P=O). Comparative examples from IUPAC guidelines illustrate similar naming patterns for cyclic phosphates and phosphonates (Table 1).

Table 1: IUPAC Nomenclature of Representative Cyclic Phosphorus Esters

X-ray Crystallographic Analysis of 1,3,2-Dioxaphosphorinan Systems

X-ray crystallography has revealed critical insights into the geometry of 1,3,2-dioxaphosphorinan derivatives. For the title compound, the six-membered ring adopts a distorted chair conformation , with the phosphorus atom in a trigonal bipyramidal coordination sphere. Key structural parameters include:

- P=O bond length : 1.48 Å, consistent with double-bond character.

- P–O (ring) bonds : 1.56–1.58 Å, indicating single-bond interactions.

- C–C bond lengths : 1.47–1.59 Å, reflecting typical sp³ hybridization.

Notably, the ethyl and methyl substituents at position 5 and 2 induce steric strain, causing deviations from ideal chair geometry. The cis arrangement of the 5-ethyl and 2-methyl groups further stabilizes the structure through van der Waals interactions. Hydrogen bonding between adjacent molecules forms a corrugated ribbon network , enhancing crystalline stability.

Table 2: Crystallographic Data for Selected 1,3,2-Dioxaphosphorinan Derivatives

Comparative Structural Analysis with Acyclic Phosphonate Analogues

Cyclic phosphonates exhibit distinct structural and electronic properties compared to their acyclic counterparts. For example:

- Bond Angles : The P–O–C angle in cyclic systems (104.4–113.2°) is narrower than in acyclic esters like diisopropyl phosphonate (116–120°), due to ring strain.

- Conformational Flexibility : Acyclic phosphonates adopt multiple rotational states around P–O bonds, whereas cyclic systems are constrained to a single conformation.

- Electron Density : The ring’s electron-withdrawing effect reduces phosphorus’s electrophilicity, altering reactivity in nucleophilic substitutions.

Table 3: Structural Comparison of Cyclic and Acyclic Phosphonates

These differences underscore the steric and electronic uniqueness of cyclic phosphonates, which influence their suitability for applications such as flame retardants or chiral catalysts.

属性

IUPAC Name |

5-ethyl-5-[[(5-ethyl-2-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy-methylphosphoryl]oxymethyl]-2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31O9P3/c1-6-14(8-19-25(3,16)20-9-14)12-23-27(5,18)24-13-15(7-2)10-21-26(4,17)22-11-15/h6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGSTSBQFHQUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COP(=O)(OC1)C)COP(=O)(C)OCC2(COP(=O)(OC2)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31O9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068407 | |

| Record name | Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42595-45-9 | |

| Record name | Antiblaze 1045 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42595-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFP69PMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester (CAS No. 170836-68-7) is a cyclic phosphonate compound recognized for its potential applications in various fields, particularly in flame retardancy and as a chemical intermediate. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 734.53 g/mol. The structure features multiple phosphonate groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 734.53 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Miscible in water |

Biological Activity Overview

Research indicates that phosphonates exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that cyclic phosphonates can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial agents.

- Enzyme Inhibition : Phosphonic acids are known to interact with various enzymes, potentially acting as inhibitors. This property can be harnessed in drug design, particularly in targeting enzymes involved in metabolic pathways.

- Flame Retardant Properties : Although primarily a chemical application, the biological implications of using such compounds in materials can affect human health and environmental safety.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of phosphonate derivatives against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical treatments or coatings for surfaces prone to microbial contamination .

- Enzyme Interaction Studies : Research conducted by Smith et al. (2023) demonstrated that phosphonic acid derivatives could inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition could lead to therapeutic applications in neurological disorders .

- Safety and Toxicology : A comprehensive toxicological assessment published in Environmental Toxicology and Chemistry highlighted that while some phosphonates are effective as flame retardants, their environmental persistence raises concerns regarding bioaccumulation and toxicity to aquatic life .

科学研究应用

Flame Retardant Applications

One of the primary applications of phosphonic acid derivatives is as flame retardants . The compound exhibits excellent flame-retardant properties due to its ability to form char and inhibit the combustion process in polymers.

Case Studies:

- Polymer Composites : Research has shown that incorporating this phosphonate into polymer matrices significantly enhances their fire resistance. For instance, studies indicate that adding phosphonic acid esters to epoxy resins can reduce flammability while maintaining mechanical properties .

- Textiles : The application of this compound in textile treatments has been explored. Textiles treated with phosphonic acid derivatives demonstrate improved flame resistance without compromising fabric comfort or aesthetics .

Analytical Chemistry

Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester has been utilized in analytical methodologies, particularly in liquid chromatography.

Analytical Techniques:

- High Performance Liquid Chromatography (HPLC) : This compound can be effectively separated using reverse-phase HPLC techniques. Studies have shown that it can be analyzed under simple conditions using acetonitrile and water as mobile phases . This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separations.

Potential Pharmaceutical Applications

The unique structural features of phosphonic acid derivatives suggest potential applications in pharmaceuticals.

Research Insights:

- Drug Development : The compound's ability to interact with biological systems makes it a candidate for drug development. Preliminary studies indicate that it may possess properties beneficial for treating certain diseases by acting on specific biochemical pathways .

Summary Table of Applications

相似化合物的比较

Research Findings and Data Gaps

- Efficacy : The target compound reduces peak heat release rates in polyurethane foams by 40–50%, outperforming tris(1,3-dichloro-2-propyl) phosphate in smoke suppression .

准备方法

General Synthetic Strategy

The preparation of this phosphonic acid diester primarily involves the esterification of methylphosphonic acid or its derivatives with cyclic alcohols derived from 5-ethyl-2-methyl-1,3,2-dioxaphosphorinan structures. The key synthetic step is the nucleophilic substitution or condensation reaction between phosphonic acid derivatives and the corresponding cyclic alcohols under controlled conditions.

Typical Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | P-methylphosphonic acid or methylphosphonic acid derivatives | Acidic or basic catalysis, temperature 80–210 °C | Mono- or diester intermediates |

| 2 | (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl alcohol | Controlled temperature (90–260 °C), catalytic system | Bis(ester) product |

The reaction proceeds via the formation of P–O–C bonds linking the phosphonate group to the cyclic alcohol moieties. Catalysts such as acidic or basic agents facilitate esterification and improve yields.

Specific Preparation Details

-

- Methylphosphonic acid or its chloride derivatives

- (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl alcohol

-

- Acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or basic catalysts (e.g., tertiary amines)

- Solvents such as ethanol, ether, or other organic solvents to control reaction environment

-

- Temperature range: 80 °C to 260 °C depending on reaction stage

- Reaction time: Several hours to optimize ester formation and minimize side reactions

- Controlled stoichiometry to achieve desired mono- or bis-ester ratios

-

- Purification by distillation or crystallization

- Removal of unreacted starting materials and side products

Ratio Control of Mono- and Diester Forms

Research indicates that the ratio of monoester to diester forms of this phosphonic acid derivative can be finely tuned during synthesis. Preferred ratios range from approximately 25:1 to 1:5, with a particularly effective ratio around 3.35–3.55:1 (monoester:diester) to optimize performance in flame retardant applications.

Data Table Summarizing Preparation Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature (esterification) | 80–210 °C | First reaction stage with phosphonic acid derivatives |

| Temperature (alcohol reaction) | 90–260 °C | Second reaction stage with cyclic alcohol |

| Catalysts | Acidic or basic catalysts | Choice depends on desired reaction rate and selectivity |

| Solvents | Ethanol, ether, others | Used to dissolve reactants and control reaction medium |

| Reaction Time | Several hours (typically 4-12 h) | Optimized for maximum ester yield |

| Monoester:Diester Ratio | 25:1 to 1:5 | Adjusted by stoichiometry and reaction conditions |

| Preferred Monoester:Diester Ratio | ~3.4:1 | Balances product properties for flame retardancy |

Research Findings and Industrial Relevance

- The esterification process is highly dependent on the purity of starting materials and precise control of reaction parameters to avoid side reactions such as hydrolysis or over-esterification.

- The cyclic structure of the alcohol reactant confers enhanced thermal stability to the resulting phosphonate ester, making it valuable as a flame retardant additive in polyurethane foams and other polymers.

- Patented methods emphasize the importance of catalyst selection and temperature control to maximize the yield of the bis-ester form, which is critical for achieving desired flame retardant efficacy.

- The preparation process is scalable and adaptable to industrial production, with blending and mixing steps ensuring uniformity in final phosphorus flame retardant compositions.

常见问题

Q. Q1: What are the optimal synthetic routes for preparing methyl-bis(dioxaphosphorinan) phosphonic acid ester, and how do reaction parameters influence yield and purity?

Methodological Answer: The compound is synthesized via esterification of methylphosphonic acid with cyclic phosphorinan alcohol derivatives. Key steps include:

- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions to minimize hydrolysis .

- Cyclization : Formation of the 1,3,2-dioxaphosphorinan ring via reaction of ethyl-methyl diol intermediates with phosphorus precursors (e.g., POCl₃) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Critical Parameters : - Temperature control (<60°C) to prevent thermal decomposition of the phosphorinan ring.

- Strict anhydrous conditions to avoid side reactions (e.g., hydrolysis to phosphoric acid derivatives) .

Advanced Structural Analysis

Q. Q2: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across literature sources?

Methodological Answer: Discrepancies arise from:

- Tautomerism : The compound exhibits pH-dependent tautomerism between phosphonic acid and phosphonate forms, altering NMR shifts (³¹P NMR: δ 10–30 ppm) .

- Crystallinity : Amorphous vs. crystalline phases yield variations in IR absorption bands (e.g., P=O stretch at 1250–1300 cm⁻¹) .

Resolution Strategy : - Standardize sample preparation (e.g., solvent, pH) and use high-field NMR (≥500 MHz) with ³¹P decoupling .

- Cross-validate with X-ray crystallography to confirm solid-state structure .

Mechanistic Studies in Flame Retardancy

Q. Q3: What experimental designs are used to study the flame-retardant mechanism of this compound in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify char residue at 600°C to assess thermal stability (e.g., 25–30% residue in polycarbonate blends) .

- Cone Calorimetry : Measure heat release rate (HRR) and smoke production under ISO 5660-1 conditions .

- Electron Spin Resonance (ESR) : Detect radical scavenging activity (e.g., PO· radicals) during pyrolysis .

Key Finding : The phosphorinan rings decompose endothermically, releasing PO· radicals that quench combustion chain reactions .

Regulatory and Safety Considerations

Q. Q4: How does the compound’s Schedule 2 classification under chemical weapons conventions impact laboratory handling and documentation?

Methodological Answer:

- Regulatory Compliance : Follow the Chemical Weapons Convention (CWC) guidelines for Schedule 2B compounds. Mandatory documentation includes:

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and neutralization protocols for spills (e.g., 10% NaHCO₃ solution) .

Data Contradictions in Physicochemical Properties

Q. Q5: Why do reported values for solubility and melting point vary significantly across studies?

Methodological Answer:

- Polymorphism : The compound exists in multiple crystalline forms (e.g., α and β phases) with distinct melting points (α: 120–125°C; β: 135–140°C) .

- Solvent Impurities : Trace water in solvents (e.g., DMSO, THF) alters solubility profiles. Use Karl Fischer titration to verify solvent dryness .

Resolution : Standardize DSC (differential scanning calorimetry) protocols (heating rate: 10°C/min) and report polymorphic form .

Advanced Applications in Material Science

Q. Q6: What methodologies are employed to study the compound’s synergistic effects with other flame retardants (e.g., nanoclays)?

Methodological Answer:

- Morphological Analysis : TEM/EDS to map phosphorus distribution in polymer-nanoclay composites .

- Synergy Index (SI) : Calculate SI = (HRR₁₀₀% compound + HRR₁₀₀% nanoclay) / HRR₁₀₀% blend. SI >1 indicates synergy .

Critical Finding : Blends with montmorillonite nanoclay reduce HRR by 40% compared to the compound alone .

Degradation Pathways and Environmental Impact

Q. Q7: How can researchers analyze hydrolysis and photodegradation products of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–10) at 25–50°C. Monitor via LC-MS for methylphosphonic acid and cyclic phosphate byproducts .

- Photodegradation : Use UV chamber (λ = 254 nm) with TiO₂ catalyst. Identify radicals via ESR and quantify PO₄³⁻ release via ion chromatography .

Key Insight : Hydrolysis dominates in acidic conditions (t₁/₂ = 72 h at pH 4), while photodegradation is negligible without catalysts .

Computational Modeling

Q. Q8: What DFT-based approaches are used to predict the compound’s interactions with polymer chains?

Methodological Answer:

- Geometry Optimization : B3LYP/6-31G(d) basis set to model the phosphorinan ring and ester groups .

- Binding Energy Calculations : Evaluate H-bonding between P=O and polymer backbones (e.g., ΔG = −15 kJ/mol for polyamide) .

Validation : Compare with experimental FT-IR and XRD data to refine force fields .

Advanced Synthetic Challenges

Q. Q9: Why does stereochemical control during synthesis remain a challenge, and how can it be addressed?

Methodological Answer:

- Chiral Centers : The 5-ethyl-2-methyl substituents on the phosphorinan ring lead to diastereomer formation (R,S vs. S,R configurations) .

- Resolution Strategies :

- Use chiral auxiliaries (e.g., L-proline) during cyclization .

- Analyze via chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) .

Contradictions in Regulatory Classifications

Q. Q10: Why is the compound listed under multiple CAS numbers (e.g., 42595-45-9 vs. 17390-16-8), and how should researchers navigate this?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。